molecular formula C28H26N2O4S B3645161 N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3645161
M. Wt: 486.6 g/mol
InChI Key: XTEVUIHCGCHBMK-UHFFFAOYSA-N
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Description

The compound “N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and several aromatic rings (biphenyl and phenyl groups). These functional groups and the overall structure of the molecule suggest that it could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual aromatic rings, followed by the introduction of the sulfonyl and amide groups. The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings suggests that the molecule may have a planar structure, while the sulfonyl and amide groups could introduce some three-dimensionality .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. The amide group could undergo hydrolysis, while the sulfonyl group could participate in substitution reactions. The aromatic rings could also undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar and insoluble in water. The sulfonyl and amide groups could introduce some polarity to the molecule, potentially increasing its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other fields .

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-2-34-24-17-19-25(20-18-24)35(32,33)30(23-13-7-4-8-14-23)21-28(31)29-27-16-10-9-15-26(27)22-11-5-3-6-12-22/h3-20H,2,21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEVUIHCGCHBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-2-biphenylyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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